2-(Tridecyloxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tridecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDJQYSKDIXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24938-91-8 | |
| Record name | Polyethylene glycol tridecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40860327 | |
| Record name | 2-(Tridecyloxy)ethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with a pleasant odor; [CHRIS] Liquid; [Sigma-Aldrich MSDS] | |
| Record name | PEG-10 Tridecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
38471-49-7, 24938-91-8 | |
| Record name | Ethylene glycol monotridecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38471-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tridecyl ethyleneglycol monoether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471497 | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-(Tridecyloxy)ethanol | |
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| Record name | 2-(tridecyloxy)ethanol | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.063 | |
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| Record name | TRIDECYL ETHYLENEGLYCOL MONOETHER | |
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Synthetic Methodologies and Chemical Transformations of 2 Tridecyloxy Ethanol
Established Synthetic Routes to 2-(Tridecyloxy)ethanol
The primary industrial method for synthesizing this compound, a type of fatty alcohol ethoxylate (FAE), is through the ethoxylation of tridecyl alcohol. procurementresource.comwikipedia.org This process involves the addition of ethylene (B1197577) oxide to the alcohol substrate. wikipedia.orgacs.org
Ethoxylation of Tridecyl Alcohol
The fundamental reaction for the ethoxylation of tridecyl alcohol is as follows:
R−OH + n C₂H₄O → R−(OC₂H₄)ₙOH wikipedia.org
Where R represents the tridecyl group (C₁₃H₂₇) and for this compound, n=1.
This reaction is a stepwise addition of ethylene oxide to the fatty alcohol in the presence of a catalyst. acs.orgresearchgate.net The properties of the final product, such as its solubility and surfactant capabilities, are influenced by the degree of ethoxylation (the number of ethylene oxide units added). venus-goa.comsilverfernchemical.com
The choice of catalyst is a critical factor in the ethoxylation process as it affects the reaction rate, the molecular weight distribution of the resulting ethoxylates, and the formation of byproducts. acs.orgresearchgate.net Catalysts for alcohol ethoxylation are generally categorized as basic, acidic, or advanced heterogeneous systems.
Basic Catalysts:
Alkali Hydroxides (NaOH, KOH): Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are conventional basic catalysts. wikipedia.orgacs.org Reactions with these catalysts typically result in a broad molecular weight distribution of ethoxylates. researchgate.net KOH is often noted to leave less unreacted fatty alcohol compared to NaOH. researchgate.net
Alkali Metal Alkoxides (NaOCH₃, KOCH₃): Sodium methoxide (B1231860) and potassium methoxide are also used. Their activity is comparable to the corresponding hydroxides when considering molar concentrations. acs.org
Acidic Catalysts:
Lewis Acids (BF₃, SnCl₄, SbCl₄): Acidic catalysts like boron trifluoride and tin tetrachloride can produce ethoxylates with a narrower molecular weight distribution. acs.orgresearchgate.net However, they tend to generate more byproducts, such as poly(ethylene glycol) (PEG). researchgate.net
Protic Acids (Phosphotungstic acid): Certain protic acids have also been investigated for ethoxylation reactions. acs.orgresearchgate.net
Advanced Catalytic Systems:
Heterogeneous Catalysts (MCT-09): These catalysts, which can be similar to those used for fatty acid methyl ester ethoxylation, offer the advantage of being easily removed by filtration after the reaction. acs.org
Narrow-Range Ethoxylation Catalysts: Catalysts based on calcium or aluminum-magnesium oxides are employed to achieve a more controlled, narrower distribution of ethoxylate chain lengths. researchgate.netgoogle.com
The general reaction conditions for industrial ethoxylation involve temperatures around 180 °C and pressures of 1-2 bar. wikipedia.org The process is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org
On an industrial scale, the ethoxylation of tridecyl alcohol is conducted by introducing ethylene oxide into the alcohol under controlled temperature and pressure, in the presence of a suitable catalyst. procurementresource.comwikipedia.org The process begins with the reaction between the fatty alcohol and the catalyst, followed by the slow introduction of ethylene oxide to form the ethoxylate chain. procurementresource.com
The choice between batch and continuous processes depends on the desired scale and product specifications. The use of advanced catalysts that provide a narrow distribution of polyethoxylate chains is a key area of development, as this allows for more tailored surfactant properties. google.com For instance, using an alkali metal or alkali metal hydride catalyst in an essentially 1:1 molar ratio with the fatty alcohol can produce a narrow distribution. google.com
Investigations into Functional Group Transformations of this compound
The primary alcohol moiety in this compound is a key site for further chemical modification, particularly through oxidation reactions.
Oxidation Reactions of the Primary Alcohol Moiety
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. libretexts.orgyoutube.com This transformation is a common pathway for modifying the properties of alcohol ethoxylates. nih.gov
Formation of 2-(Tridecyloxy)ethanal (Aldehyde): The partial oxidation of a primary alcohol yields an aldehyde. libretexts.orgyoutube.com To achieve this, it is crucial to use a "weak" or selective oxidizing agent and often to remove the aldehyde from the reaction mixture as it forms to prevent further oxidation. libretexts.orgmasterorganicchemistry.com Common reagents for this transformation include:
Pyridinium chlorochromate (PCC) masterorganicchemistry.com
Dess-Martin periodinane (DMP) masterorganicchemistry.com
Reagents used in the Swern oxidation masterorganicchemistry.com
The reaction involves the formation of a C=O double bond and the breaking of a C-H bond on the same carbon. masterorganicchemistry.com
Formation of 2-(Tridecyloxy)acetic acid (Carboxylic Acid): The complete oxidation of the primary alcohol group in this compound results in the corresponding carboxylic acid, 2-(tridecyloxy)acetic acid. libretexts.orgkhanacademy.org This is typically achieved using "strong" oxidizing agents. masterorganicchemistry.com The reaction proceeds through an intermediate aldehyde stage, which is then further oxidized. libretexts.org Suitable reagents for this two-step oxidation include:
Potassium permanganate (B83412) (KMnO₄) masterorganicchemistry.com
Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). masterorganicchemistry.comorganic-chemistry.org
Nitric acid has also been shown to oxidize similar chloroethoxy-ethanol structures to the corresponding carboxylic acid. google.com
The selection of the oxidizing system can be tailored for efficiency and sustainability, with modern methods exploring metal-free oxidations or catalytic systems using molecular oxygen or air. organic-chemistry.org
Reagent Selection and Reaction Control for Selective Oxidation
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde, 2-(tridecyloxy)acetaldehyde, or a carboxylic acid, 2-(tridecyloxy)acetic acid. smolecule.com The final product is determined by the choice of oxidizing agent and the control of reaction conditions.
To achieve the selective formation of the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) and Collins reagent (CrO₃·2pyridine) are effective for this transformation, typically carried out in non-aqueous solvents like dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu These reagents are known for their ability to oxidize primary alcohols to aldehydes with high selectivity and without significant side reactions. vanderbilt.edusemanticscholar.org
For the synthesis of 2-(tridecyloxy)acetic acid, stronger oxidizing agents are necessary. smolecule.com Common reagents for this complete oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in an acidic aqueous medium (Jones oxidation). smolecule.comsemanticscholar.org These powerful oxidants will convert the primary alcohol first to the aldehyde, which is then rapidly oxidized in situ to the carboxylic acid. semanticscholar.org Ruthenium-based reagents, like Ruthenium Tetroxide (RuO₄), are also highly effective for converting primary alcohols to carboxylic acids. semanticscholar.org
Table 1: Reagents for Selective Oxidation of this compound
| Desired Product | Reagent Class | Specific Reagent Example | Typical Conditions |
|---|---|---|---|
| 2-(Tridecyloxy)acetaldehyde | Mild Oxidizing Agent | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| 2-(Tridecyloxy)acetaldehyde | Mild Oxidizing Agent | Collins Reagent (CrO₃·2pyridine) | CH₂Cl₂, Room Temperature |
| 2-(Tridecyloxy)acetic acid | Strong Oxidizing Agent | Potassium Permanganate (KMnO₄) | Basic or Acidic Aqueous Solution, Heat |
| 2-(Tridecyloxy)acetic acid | Strong Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |
| 2-(Tridecyloxy)acetic acid | Strong Oxidizing Agent | Ruthenium Tetroxide (RuO₄) | Catalytic RuCl₃ with NaIO₄ |
Reduction Reactions of this compound
The reduction of the hydroxyl group in this compound leads to the formation of an alkane. This process, known as deoxygenation, effectively removes the oxygen functionality from the molecule.
The complete reduction of the alcohol functional group in this compound results in the formation of the corresponding alkane, 1-ethaxytridecane. However, a more common and direct reduction pathway discussed in general alcohol chemistry is the cleavage of the C-O bond of the ether linkage or the complete removal of the hydroxyl group to form the parent alkane. smolecule.com For the purpose of this section, we will consider the reduction of the terminal hydroxyl group leading to the formation of tridecane, a reaction that involves cleaving the ether bond and reducing the resulting tridecyl fragment. smolecule.com
The direct reduction of alcohols to alkanes is a challenging transformation because the hydroxide ion (OH⁻) is a poor leaving group. chem-station.com Therefore, this conversion is typically achieved through a two-step process. chem-station.com
Conversion to a Good Leaving Group: The hydroxyl group is first converted into a more effective leaving group. This is often accomplished by reaction with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270) to form a sulfonate ester (e.g., a tosylate). chem-station.com Alternatively, the alcohol can be converted to an alkyl halide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). chem-station.comyoutube.com
Reductive Cleavage: The resulting sulfonate ester or alkyl halide is then reduced to the alkane. chem-station.com Strong reducing agents, particularly metal hydrides, are effective for this step. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent capable of reducing both alkyl sulfonates and alkyl halides to the corresponding alkane. chem-station.comtcichemicals.com
For primary alcohols like this compound, an alternative one-pot method involves using reagents like sodium cyanoborohydride in the presence of an in-situ generated alkyl iodide. chem-station.com
Table 2: Two-Step Reduction of this compound to Tridecane
| Step | Reaction Type | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Conversion to Tosylate | Tosyl chloride (TsCl), Pyridine | 2-(Tridecyloxy)ethyl tosylate |
| 2 | Reduction | Lithium aluminum hydride (LiAlH₄) | Tridecane |
| 1 | Conversion to Halide | Thionyl chloride (SOCl₂) | 1-Chloro-2-(tridecyloxy)ethane |
| 2 | Reduction | Lithium aluminum hydride (LiAlH₄) | Tridecane |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various nucleophiles. This substitution reaction is a fundamental transformation for introducing different functional groups onto the molecule.
Halogenation is a common nucleophilic substitution reaction for alcohols. As the hydroxyl group is a poor leaving group, direct reaction with halide ions is ineffective. libretexts.org The hydroxyl group must first be activated.
Halogenation: Reagents like thionyl chloride (SOCl₂) are used to convert primary alcohols into alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. smolecule.comyoutube.com These reagents work by forming an intermediate (a chlorosulfite or phosphite (B83602) ester, respectively) which has a much better leaving group. youtube.com The halide ion then displaces this group.
Other Substitutions: A more versatile method for introducing a variety of nucleophiles involves the two-step process of first converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. chem-station.comlibretexts.org These are excellent leaving groups. The resulting tosylate can then be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻, RS⁻) to yield various substituted products. libretexts.org
Nucleophilic substitution reactions at a primary carbon, such as the one bearing the hydroxyl group in this compound, proceed almost exclusively through the Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmsu.edu
The Sₙ2 mechanism involves a single concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. mdpi.com This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. For a primary alcohol like this compound, the carbon atom is sterically unhindered, allowing easy access for the nucleophile to attack, which favors the Sₙ2 pathway. libretexts.orgmsu.edu
The Sₙ1 (unimolecular nucleophilic substitution) mechanism is disfavored for primary alcohols. libretexts.orgmsu.edu This pathway involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. Primary carbocations are highly unstable and energetically unfavorable to form, thus preventing the Sₙ1 mechanism from occurring. msu.edu
For any substitution to occur, the poor -OH leaving group must first be converted into a good leaving group. libretexts.org In the presence of strong acids like HBr or HCl, the alcohol is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable. libretexts.orgmsu.edu In the case of reactions with SOCl₂ or PBr₃, an intermediate ester is formed which has a good leaving group (e.g., -OSOCl or -OPBr₂). youtube.com The subsequent attack by the halide nucleophile proceeds via the Sₙ2 pathway. youtube.com
Table 3: Mechanistic Details for Substitution on this compound
| Characteristic | Sₙ2 Mechanism (Favored) | Sₙ1 Mechanism (Disfavored) |
|---|---|---|
| Substrate | Primary alcohol (less steric hindrance) | Tertiary alcohol (forms stable carbocation) |
| Kinetics | Bimolecular (rate depends on [Substrate] and [Nucleophile]) | Unimolecular (rate depends only on [Substrate]) |
| Mechanism | One-step concerted reaction | Two-step reaction via carbocation intermediate |
| Intermediate | Transition state | Carbocation |
| Stereochemistry | Inversion of configuration | Racemization |
| Leaving Group | Must be converted from -OH to a good leaving group (e.g., -OH₂⁺, -OTs) | Must be converted from -OH to a good leaving group |
Esterification Reactions Involving this compound
The primary alcohol group in this compound is amenable to esterification, a fundamental transformation that converts alcohols to esters. This reaction is typically performed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. chemguide.co.uk The process generally requires an acid catalyst, like concentrated sulfuric acid, or is carried out under conditions that facilitate the removal of water to drive the reversible reaction towards the product. chemguide.co.uk
When this compound is reacted with a carboxylic acid (R-COOH), the corresponding ester is formed along with water. The reaction is a classic Fischer esterification, which is both slow and reversible. chemguide.co.uk To achieve a high yield of the ester product, the mixture is often heated, and the water by-product is removed as it forms. chemguide.co.uk
For instance, the esterification of long-chain alcohols with long-chain carboxylic acids, such as palmitic acid or stearic acid, proceeds smoothly under solvent-free conditions at elevated temperatures (e.g., 70°C) to yield the corresponding esters. researchgate.net Similarly, this compound can be expected to react with various carboxylic acids to form a diverse range of esters with applications as surfactants, emulsifiers, and lubricants.
The use of more reactive acylating agents, such as acid anhydrides, can also produce esters from this compound. This reaction is generally faster than using a carboxylic acid and may only require warming. chemguide.co.uk For example, reacting this compound with ethanoic anhydride would yield 2-(tridecyloxy)ethyl ethanoate and ethanoic acid as a byproduct. chemguide.co.uk
A summary of potential esterification reactions is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Acetic Acid | Concentrated H₂SO₄, Heat | 2-(Tridecyloxy)ethyl acetate |
| This compound | Palmitic Acid | Solid Acid Catalyst, 70°C | 2-(Tridecyloxy)ethyl palmitate |
| This compound | Acetic Anhydride | Warming | 2-(Tridecyloxy)ethyl acetate |
Ether Cleavage Reactions of the Tridecyloxy Moiety
Ethers are characterized by their general lack of reactivity, which makes them useful as solvents. masterorganicchemistry.commasterorganicchemistry.com However, the carbon-oxygen bond of an ether can be broken under harsh conditions, most commonly by treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgwikipedia.orgopenstax.org The tridecyloxy moiety of this compound contains an ether linkage that is susceptible to such cleavage.
The specific mechanism of acid-catalyzed ether cleavage, either S({N})1 or S({N})2, is dictated by the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgopenstax.org
S(_{N})2 Pathway : This mechanism is favored when the alkyl groups attached to the ether are primary or methyl. masterorganicchemistry.comlongdom.org In this pathway, after the ether oxygen is protonated, the halide nucleophile performs a bimolecular nucleophilic substitution (S({N})2) attack on the less sterically hindered carbon atom. openstax.org For this compound, both carbons attached to the ether oxygen are part of primary alkyl chains (a tridecyl group and an ethyl group). Therefore, cleavage is expected to proceed via an S({N})2 mechanism. masterorganicchemistry.comchemistrysteps.com The iodide or bromide ion will attack the carbon of the less hindered alkyl group. openstax.org
S({N})1 Pathway : This mechanism occurs when one of the alkyl groups can form a stable carbocation (e.g., a tertiary, benzylic, or allylic group). libretexts.orgopenstax.org The protonated ether dissociates to form an alcohol and a relatively stable carbocation, which is then attacked by the nucleophile. chemistrysteps.com Since this compound does not possess any groups that can form a stable carbocation, the S({N})1 pathway is not the preferred route for its cleavage. wikipedia.org
The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen to create a better leaving group. masterorganicchemistry.com In the case of this compound, the subsequent step would be an S(_{N})2 attack by a halide ion (I⁻ or Br⁻).
The cleavage of ethers generally requires forcing conditions, such as heating with a strong acid. masterorganicchemistry.com Hydrogen iodide (HI) and hydrogen bromide (HBr) are the most effective reagents for this purpose; concentrated hydrochloric acid (HCl) is generally not reactive enough. libretexts.orgopenstax.org
When this compound is treated with a strong acid like HI or HBr, the ether bond will cleave. Following the S(_{N})2 mechanism, the halide ion will attack the less sterically hindered carbon atom. In the structure of this compound, the attack will occur at the ethyl end, displacing the tridecyloxy group as the leaving group (which becomes 1-tridecanol). This results in the formation of a halo-substituted ethanol (B145695) derivative and 1-tridecanol (B166897).
However, if an excess of the hydrohalic acid is used, the alcohol products formed can undergo further reaction. libretexts.org The primary alcohol (1-tridecanol) and the ethylene glycol derivative will be converted into their corresponding alkyl halides. libretexts.orgchemistrysteps.com Therefore, treatment of this compound with excess HI or HBr under heat will ultimately yield two alkyl halide molecules.
| Reactant | Reagent/Conditions | Probable Mechanism | Initial Products | Final Products (with excess acid) |
| This compound | Conc. HI, Heat | S({N})2 | 1-Tridecanol and 2-iodoethanol | 1-Iodotridecane and 1,2-diiodoethane |
| This compound | Conc. HBr, Heat | S(_{N})2 | 1-Tridecanol and 2-bromoethanol | 1-Bromotridecane and 1,2-dibromoethane |
Derivatization Strategies for Advanced Compound Synthesis
The functional groups of this compound, the hydroxyl group and the ether linkage, serve as handles for various derivatization strategies to synthesize more complex molecules.
One key strategy involves the modification of the terminal hydroxyl group. Beyond the esterification reactions previously discussed, the hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide. This introduces new functionalities for further reactions.
Another derivatization path is through substitution reactions of the hydroxyl group. For instance, treatment with reagents like thionyl chloride can replace the hydroxyl group with a chlorine atom, forming an alkyl chloride. This halide can then be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups, such as azides or amines, which are precursors for more complex structures. For example, a similar compound, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, is used as a starting material where the hydroxyl group is converted to a tosylate and then displaced to form other derivatives. rsc.org
The products from the ether cleavage reactions also open up avenues for advanced synthesis. The resulting 1-tridecanol and dihaloethane can be used as building blocks. For example, 1-tridecanol can be used in further etherification or esterification reactions, while the dihaloalkanes are versatile precursors for creating molecules with two functional groups, enabling the synthesis of cyclic compounds or polymers.
Furthermore, the surfactant properties of this compound and its derivatives, such as sulfated versions like sodium tridecyltriethoxysulfate, are important in various formulations. cymitquimica.com The synthesis of such derivatives, where the terminal alcohol is converted into a sulfate (B86663) ester, represents another key derivatization strategy, enhancing the compound's utility in applications requiring water solubility and micelle formation. cymitquimica.com
Academic Research on Surfactant Properties and Interfacial Phenomena
Mechanisms of Surface Tension Reduction by 2-(Tridecyloxy)ethanol
The primary mechanism by which this compound reduces surface tension is through its adsorption at the air-water or oil-water interface. The amphiphilic nature of the molecule drives the hydrophobic tridecyl group to orient away from the aqueous phase and towards the air or oil phase, while the hydrophilic ethanol (B145695) group remains in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
Emulsification and Dispersion Capabilities
This compound is recognized for its role as an emulsifier and dispersant. ontosight.aipschemicals.com These capabilities are crucial in creating stable mixtures of immiscible liquids, such as oil and water, or in dispersing solid particles within a liquid medium.
Detailed academic studies focusing exclusively on the formation of stable emulsions and dispersions using this compound as the sole emulsifier are not extensively documented in publicly available literature. However, research on similar low molecular weight surfactants and the influence of ethanol on emulsions provides some insights. For instance, studies on other surfactants have shown that the presence of ethanol in the aqueous phase can significantly decrease the droplet size of an emulsion, reaching a minimum at a certain concentration (around 40% in one study), which corresponds to a decrease in interfacial tension. nih.govresearchgate.net It is plausible that this compound would exhibit similar behavior, contributing to the formation of finer and potentially more stable emulsions. The stability of such emulsions is attributed to the formation of a protective interfacial film by the surfactant molecules, which prevents the coalescence of dispersed droplets.
The dual nature of the this compound molecule governs its interactions with hydrophobic and hydrophilic substances. The long, hydrophobic tridecyl chain readily interacts with nonpolar substances like oils and greases, while the hydrophilic ethanol head group maintains an affinity for water and other polar substances. This allows the surfactant to act as a bridge between the two phases, a fundamental aspect of its emulsifying and dispersing action.
Wetting Agent Performance in Heterogeneous Systems
The performance of this compound as a wetting agent is another consequence of its ability to reduce surface tension. In heterogeneous systems, such as a liquid on a solid surface, a lower surface tension allows the liquid to spread more easily across the surface, increasing the contact area. This property is particularly valuable in applications like textile processing and agrochemicals. pschemicals.com
While specific research detailing the wetting performance of this compound on various surfaces is not widely published, the principles of wetting by surfactants are well-established. The effectiveness of a wetting agent is often quantified by measuring the contact angle of a liquid droplet on a solid surface; a lower contact angle indicates better wetting. The amphiphilic molecules of this compound would adsorb onto the solid surface, reducing the interfacial tension between the solid and the liquid and thereby promoting wetting.
Solubilization Mechanisms for Hydrophobic Molecules in Aqueous Media
In aqueous solutions, once the concentration of this compound surpasses its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. These are spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell, which is in contact with the surrounding water.
This micellar structure provides a nonpolar microenvironment within the aqueous bulk phase. Hydrophobic molecules, which are otherwise insoluble in water, can be encapsulated within the hydrophobic core of these micelles. This process, known as solubilization, is a key mechanism by which this compound enhances the solubility of oily and greasy substances in water, a critical function in cleaning and detergency. ontosight.ai The efficiency of solubilization depends on factors such as the size and number of micelles, which are in turn influenced by the surfactant concentration and the chemical structure of the surfactant and the hydrophobic solute.
Applications in Diverse Scientific Disciplines
Materials Science Research
In the field of materials science, 2-(Tridecyloxy)ethanol is valued for its ability to modify and improve the properties of various material systems.
Improving Compatibility of Dissimilar Materials
The fundamental challenge in combining dissimilar materials, such as oil and water or different types of polymers, is their inherent immiscibility. This compound functions as a compatibilizer or emulsifier by acting at the interface between these materials. Its hydrophobic tail orients towards the non-polar material, while its hydrophilic head orients towards the polar material. This action reduces the interfacial tension, creating a more stable and homogenous mixture. This is crucial in the formulation of products that require stable emulsions, such as detergents and cleaning agents. ontosight.ai
Dispersant Applications for Pigments and Nanoparticles in Coatings and Inks
The performance of coatings and inks often depends on the uniform distribution of solid particles, such as pigments and nanoparticles, within a liquid matrix. This compound is utilized as a dispersant to achieve this. smolecule.com It adsorbs onto the surface of the particles, preventing them from agglomerating or settling out. This ensures consistent color, texture, and functional properties in the final product. Its surfactant properties are key to maintaining a stable dispersion over time. smolecule.com
| Application Area | Function of this compound | Outcome |
| Material Blends | Acts as a compatibilizer/emulsifier | Improves stability and homogeneity of dissimilar materials |
| Coatings and Inks | Serves as a dispersant for pigments and nanoparticles | Ensures uniform particle distribution and prevents agglomeration smolecule.com |
Experimental Design Methodologies for Material Science Applications
When incorporating additives like this compound to optimize material properties, researchers often employ systematic experimental design methodologies. These methods allow for the efficient study of the effects of various factors on the final product. For instance, in studies of material compatibility with chemical blends, experimental setups may be designed to expose materials to test fluids under controlled conditions of temperature, pressure, and flow. energy.gov
In complex analytical procedures, such as those involving chromatography and mass spectrometry, the experimental design can involve multi-step sample preparations. sciex.com This might include a design where one portion of a sample undergoes a specific preparation step (like hydrolysis) and is analyzed in one mode (e.g., positive ionization), while a second aliquot without that step is analyzed in another mode (e.g., negative ionization). sciex.com Such structured approaches are essential for accurately determining the effect of individual components and process variables.
Biotechnology and Biological Systems Research
The surfactant properties of this compound are also highly valuable in the context of biotechnology and biological research, where the manipulation of complex aqueous systems is routine. smolecule.com
Facilitating Mixing and Dispersion in Biological Samples
Biological systems are inherently complex, often containing a mixture of hydrophobic and hydrophilic components. smolecule.com this compound's surfactant nature allows it to facilitate better mixing and dispersion within these systems. smolecule.com By reducing surface tension, it can help to solubilize water-insoluble (hydrophobic) molecules in aqueous solutions, which is beneficial for creating uniform and stable biological preparations for further analysis. smolecule.com
Utilization in Sample Preparation for Advanced Analytical Techniques
High-quality sample preparation is a critical prerequisite for obtaining reliable data from advanced analytical techniques like two-dimensional gel electrophoresis (2-DE) and liquid chromatography-mass spectrometry (LC-MS/MS). sciex.commdpi.com Biological samples often contain interfering substances such as salts, nucleic acids, polysaccharides, and pigments that can compromise the quality of the analysis. mdpi.com
This compound is utilized in sample preparation to help overcome these challenges. smolecule.com As a solubilizing agent, it can improve the interaction with both hydrophobic and hydrophilic molecules, aiding in the purification and concentration of target analytes. smolecule.com For example, in proteomics, techniques like 2-DE are used to separate complex protein mixtures. mdpi.com The use of effective solubilizing and dispersing agents during protein extraction is key to producing high-quality and reproducible results. mdpi.com Similarly, for LC-MS/MS analysis, which is a widely used tool for quantifying compounds, proper sample preparation ensures that analytes are presented in a suitable form for accurate detection and measurement. sciex.com
| Technique | Role of Surfactants in Sample Preparation | Reference |
| Two-Dimensional Gel Electrophoresis (2-DE) | Removes interfering substances (salts, pigments) and solubilizes proteins to achieve high-quality gel profiles. | mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Ensures analytes are properly dissolved and free from interfering matrix components for accurate quantification. | sciex.com |
| Microscopy and other analytical techniques | Facilitates the solubilization of hydrophobic molecules and ensures better mixing and dispersion of sample components. | smolecule.com |
Modulation of Biological Membrane Interactions
The interaction of small amphiphilic molecules with biological membranes is a cornerstone of many biomedical applications, including anesthesia and drug delivery. biosimu.org Molecules like ethanol (B145695) are known to modulate the physical properties of cell membranes. biosimu.org Due to its amphiphilic nature, possessing a hydrophilic ethanol head group and a long, lipophilic 13-carbon (tridecyl) tail, this compound is expected to readily partition into the lipid/water interface of cell membranes.
General studies on short-chain alcohols, such as ethanol, demonstrate that they can induce a significant expansion of the membrane. biosimu.org This is often accompanied by a decrease in membrane thickness and increased disorder among the lipid acyl chains. biosimu.org At a molecular level, ethanol has been shown to increase the fluidity of the lipid matrix. nih.govnih.gov This fluidizing effect can alter the function of integral membrane proteins, which is a proposed mechanism for the physiological actions of alcohols. nih.gov Chronic exposure to ethanol can lead to adaptive changes in the membrane, where the lipid composition shifts to increase rigidity, making the membrane more resistant to the disordering effects of the alcohol. nih.govnih.gov This process is known as homeoviscous adaptation. nih.gov While these findings relate to ethanol, the similar amphiphilic structure of this compound suggests it would participate in analogous interactions, with its long hydrocarbon tail likely embedding within the hydrophobic core of the lipid bilayer, potentially causing significant local changes to membrane structure and fluidity.
Research in Drug Delivery Systems as a Solubilizing or Emulsifying Agent
In pharmaceutical sciences, this compound holds potential as an excipient in drug delivery systems, primarily due to its properties as a non-ionic surfactant. Its amphiphilic structure makes it suitable for use as a solubilizing or emulsifying agent, critical components in formulations designed to enhance the delivery of therapeutic agents.
Short-chain alcohols like ethanol are frequently used as co-surfactants and permeation enhancers in transdermal drug delivery systems such as nanoemulsions. mdpi.com Ethanol can improve the solubility of active pharmaceutical ingredients within a formulation and increase the fluidity of the skin's lipid bilayers, thereby facilitating drug penetration. mdpi.comnih.gov Formulations such as ethosomes, which contain a high concentration of ethanol, leverage this membrane-fluidizing effect to improve the release of drugs into deeper skin layers. nih.gov
Applications in Protein Extraction and Membrane Protein Purification
The extraction and purification of proteins, particularly integral membrane proteins, are fundamental yet challenging tasks in proteomics and structural biology. These proteins are embedded within the lipid bilayer and require detergents to be solubilized from their native environment while preserving their structural and functional integrity.
Non-ionic surfactants are often the detergents of choice for these applications. The chemical structure of this compound, featuring a hydrophilic ethoxy-ethanol head and a long hydrophobic tridecyl tail, is characteristic of a non-ionic detergent. Such detergents work by disrupting lipid-lipid and lipid-protein interactions, effectively replacing the native lipid environment with a detergent micelle that keeps the hydrophobic transmembrane domains of the protein soluble in an aqueous buffer.
Research has shown that there is no single universal detergent for all membrane proteins; successful extraction often requires screening multiple detergents. nih.gov A recent cost-effective approach, the dual-detergent strategy, utilizes an inexpensive detergent for initial solubilization from the membrane, followed by a different detergent during the purification steps. nih.gov In broader protein extraction protocols, such as those using TRIzol reagent, ethanol is used in a later step to precipitate proteins from the phenolic phase after RNA and DNA have been removed. nih.govcreative-diagnostics.com An optimized method replaces isopropanol (B130326) with ethanol and water to precipitate protein, resulting in a pellet that is more easily solubilized. nih.gov
Role in Cell Lysis and Western Blotting Procedures
The disruption of the cell membrane, or cell lysis, is the initial step in most protocols for molecular biology, including protein extraction. Surfactants and chaotropic agents are commonly employed for this purpose. Studies have shown that ethanol can induce lysis in bacteria like Escherichia coli by weakening the hydrophobic interactions that are crucial for membrane integrity. nih.gov As a non-ionic surfactant, this compound would be an effective lytic agent, capable of intercalating into and disrupting the lipid bilayer to release intracellular contents. Various lysis techniques exist, including detergent-based chemical lysis, homogenization, and sonication, with the choice of method impacting the yield and integrity of the target molecules. nih.gov
In the context of Western blotting, a technique for detecting specific proteins, ethanol plays a key role during the electrotransfer step. nih.gov After proteins are separated by size via SDS-PAGE, they are transferred to a solid-phase membrane (e.g., nitrocellulose or PVDF). Alcohol, such as ethanol or methanol, is included in the transfer buffer to help remove the sodium dodecyl sulfate (B86663) (SDS) from the proteins. aatbio.com This removal is important because SDS can inhibit the binding of proteins to the membrane. aatbio.com Additionally, ethanol helps to stabilize the gel dimensions and ensures a uniform electric field, promoting an efficient and even transfer of proteins. aatbio.com
| Component | Typical Concentration | Purpose |
|---|---|---|
| Tris-HCl | 50 mM | Buffering agent to maintain a stable pH (typically pH 7.4-8.0). |
| NaCl | 150 mM | Maintains isotonicity and reduces non-specific protein aggregation. |
| NP-40 (or IGEPAL CA-630) | 1% | Non-ionic detergent that solubilizes membrane proteins. |
| Sodium deoxycholate | 0.5% | Ionic detergent that disrupts protein-protein interactions. |
| Sodium dodecyl sulphate (SDS) | 0.1% | Strong ionic detergent that denatures proteins. bio-rad.com |
| Protease/Phosphatase Inhibitors | Varies | Prevents degradation or modification of target proteins after cell lysis. bio-rad.com |
Methodologies for Assessing Biological Activity (e.g., Cell Cycle Analysis, Apoptosis Induction Studies)
Evaluating the biological activity of a chemical compound involves a suite of established in vitro assays. These methodologies can determine effects on cell health, proliferation, and specific cellular pathways.
Cell Cycle Analysis: A common method to assess the anti-proliferative effects of a compound is through cell cycle analysis by flow cytometry. expertcytometry.com In this procedure, cells are first treated with the compound of interest. Subsequently, they are harvested and fixed, typically using ice-cold ethanol. expertcytometry.comrutgers.edu Ethanol fixation is preferred because it permeabilizes the cells without the cross-linking that can be caused by aldehydes, which might interfere with DNA staining. expertcytometry.com After fixation, cells are treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI) or DAPI. expertcytometry.comrutgers.edu A flow cytometer then measures the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the test compound.
Other Biological Activity Assays: Beyond cell cycle analysis, a variety of methods can be used to characterize a compound's biological effects. These include assays for antimicrobial, anti-biofilm, and antioxidant activity. nih.govresearchgate.net For instance, the antioxidant potential can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to neutralize free radicals. mdpi.com
| Assay Type | Method | Purpose | Principle |
|---|---|---|---|
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of a compound that inhibits visible growth of a microorganism. nih.govresearchgate.net | Serial dilutions of the compound are incubated with a standard inoculum of bacteria; the lowest concentration without turbidity is the MIC. |
| Minimum Bactericidal Concentration (MBC) | To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum. nih.govresearchgate.net | Aliquots from clear MIC tubes are plated on fresh agar; the lowest concentration that prevents colony formation is the MBC. | |
| Anti-biofilm Activity | Crystal Violet Staining | To quantify the ability of a compound to inhibit biofilm formation by bacteria. mdpi.com | Bacteria are grown in microtiter plates with the compound. Adherent biofilm is stained with crystal violet, which is then solubilized and quantified by absorbance. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | To measure the free radical scavenging capacity of a compound. mdpi.com | The assay measures the decolorization of the stable DPPH radical from violet to yellow, which is read spectrophotometrically. mdpi.com |
| CUPRAC/FRAP Assays | To measure the total antioxidant capacity via metal ion reduction. nih.govresearchgate.net | Measures the ability of the compound to reduce cupric (Cu2+) or ferric (Fe3+) ions, resulting in a color change that is quantified by absorbance. |
Environmental Science Research: Degradation Aspects
The environmental fate of chemical compounds, particularly their persistence and biodegradability, is a critical area of research to ensure ecological safety. Surfactants, which are widely used in industrial and consumer products, eventually enter aquatic and terrestrial environments, making their degradation profile of high importance.
Biodegradability Studies of this compound
Specific biodegradability studies on this compound are not extensively detailed in the available literature. However, the principles of biodegradability for similar chemical structures, such as other alcohol ethoxylates, are well-established. These compounds are generally known to undergo biodegradation initiated by the enzymatic cleavage of the ether bond or oxidation of the terminal alcohol group.
Research into related chemical classes, such as deep eutectic solvents (DESs), provides insight into the methodologies used for such assessments. Recent studies on certain DESs have found them to be "readily biodegradable." nih.gov In these studies, biodegradability was assessed over a 28-day period, with many of the tested solvents showing over 60% degradation, meeting the criteria for ready biodegradability. nih.gov The biodegradability of a compound like this compound would likely be influenced by its long alkyl chain, which is typically susceptible to microbial degradation via omega- and beta-oxidation pathways. The ethoxy-ethanol portion is also generally considered biodegradable.
Characterization of Environmental Degradation Pathways and Products
The environmental impact of alcohol ethoxylates like this compound is a subject of ongoing research. While these compounds are generally considered biodegradable, the pathways and resulting products of this degradation are of scientific interest. ontosight.ai The degradation process can be influenced by various environmental conditions.
Research into the broader class of alcohol ethoxylates indicates that their degradation can lead to the formation of various intermediate products. The study of cellulosic ethanol, for instance, highlights that while it can reduce greenhouse gas emissions compared to gasoline, it may not mitigate all environmental impacts, such as eutrophication and acidification. researchgate.net
Assessment of Environmental Fate
The environmental fate of this compound is closely linked to its physicochemical properties. As a surfactant, it possesses both hydrophobic and hydrophilic characteristics, which dictate its distribution and persistence in different environmental compartments. ontosight.ai The U.S. Environmental Protection Agency (EPA) includes this compound in its CompTox Chemicals Dashboard, which provides data on its environmental fate and transport. epa.gov
The broader class of alcohol ethoxylates, to which this compound belongs, is known to be used in various applications, including detergents and personal care products. ontosight.ai Their release into the environment necessitates an understanding of their long-term behavior and potential for bioaccumulation.
Contributions to Analytical Chemistry Methodologies
The unique structural features of this compound make it a subject of interest for the development and refinement of analytical techniques.
Spectroscopic Characterization (e.g., IR, Mass Spectrometry)
Spectroscopic methods are crucial for the identification and characterization of this compound. Infrared (IR) spectroscopy and mass spectrometry are powerful tools for elucidating its molecular structure.
The NIST Chemistry WebBook provides spectroscopic data for related compounds like 2-(Tetradecyloxy)ethanol, which shares structural similarities. The IR spectrum of such compounds typically shows a broad absorption band around 3400-3230 cm⁻¹ corresponding to the O-H stretching vibrations, which are broadened by hydrogen bonding. nist.govdocbrown.info The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For instance, PubChem lists predicted collision cross-section values for various adducts of this compound, which are important for its identification in mass spectrometry-based analyses. uni.lu
Interactive Table: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 245.24751 | 166.6 |
| [M+Na]⁺ | 267.22945 | 169.6 |
| [M-H]⁻ | 243.23295 | 163.7 |
| [M+NH₄]⁺ | 262.27405 | 183.6 |
| [M+K]⁺ | 283.20339 | 167.0 |
| [M+H-H₂O]⁺ | 227.23749 | 160.4 |
| [M+HCOO]⁻ | 289.23843 | 186.4 |
| [M+CH₃COO]⁻ | 303.25408 | 195.6 |
| [M+Na-2H]⁻ | 265.21490 | 168.3 |
| [M]⁺ | 244.23968 | 172.3 |
| [M]⁻ | 244.24078 | 172.3 |
Data sourced from PubChem. uni.lu
Theoretical and Computational Chemistry Investigations
Computational chemistry provides a powerful lens through which to examine the molecular properties and behaviors of this compound at an atomic level.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules like this compound. These calculations can provide insights into molecular geometry, charge distribution, and reactivity. For example, studies on ethanol-water mixtures have utilized quantum chemical topology to understand the dynamics of atom-atom interactions. rsc.org Such computational approaches can reveal details about hydrogen bonding and other non-covalent interactions that are critical to the behavior of alcohol ethoxylates.
Molecular Dynamics (MD) Simulations for Interfacial Behavior
Molecular dynamics (MD) simulations are a valuable tool for studying the behavior of surfactants like this compound at interfaces, such as the air-water or oil-water interface. These simulations can model the aggregation of surfactant molecules to form micelles and their role in reducing surface tension.
Research on the permeation of ethanol through lipid bilayers using MD simulations provides a framework for understanding how similar amphiphilic molecules interact with biological membranes. nih.gov These simulations can elucidate the free energy profiles and diffusion characteristics of the molecules as they move across the membrane. Furthermore, MD simulations of water-ethanol mixtures have been used to explore a wide range of thermodynamic properties, offering insights into the mixing behavior of these species. arxiv.orgarxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict molecular geometries, vibrational frequencies, and energies of reaction pathways.
While specific DFT studies focusing exclusively on this compound are not prominent in publicly available research, the principles of DFT are widely applied to simpler alcohols and surfactants to understand fundamental chemical behaviors that can be extrapolated to larger molecules. For instance, DFT calculations are instrumental in studying the decomposition and reaction mechanisms of ethanol on catalytic surfaces. These studies provide insights into C-H and O-H bond activation, reaction intermediates, and the energy barriers for different reaction pathways.
Potential DFT applications for this compound would involve:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, accounting for the flexibility of the tridecyl chain.
Electronic Property Analysis: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for understanding the molecule's reactivity and are often used as descriptors in QSAR models.
Interaction Modeling: Simulating the interaction of this compound with surfaces or other molecules to elucidate binding energies and mechanisms at a quantum level.
By applying DFT, researchers could predict the reactivity and interaction of this compound, providing a theoretical foundation for its behavior in various applications.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property, such as toxicity. researchgate.net These models are essential for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental testing.
For the class of alcohol ethoxylates (AEs), including this compound, QSAR studies have been particularly important in assessing their ecotoxicity. nih.gov Traditionally, QSAR models for AEs have been based on the average alkyl chain length and the average number of ethoxylate units of commercial mixtures. nih.gov However, this approach can be limited because the toxicity of a mixture is not always a simple average of its components, due to the nonlinear relationship between structure and toxicity. nih.gov
Recent advancements have led to the development of new QSAR techniques that consider the entire distribution of "ethoxymers" (the individual AE components) within a mixture. nih.gov These more complex models provide a more accurate prediction of toxicity for invertebrates and fish. nih.gov For this compound specifically, key descriptors in any QSAR model would include:
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log Kow), which is heavily influenced by the C13 alkyl chain.
Molecular Size and Shape: Descriptors related to the molecule's volume and surface area.
Electronic Properties: Parameters such as dipole moment and orbital energies, which could be calculated using DFT.
The table below summarizes key parameters and findings in QSAR studies of alcohol ethoxylates.
| Descriptor Type | Specific Descriptor Example | Relevance to this compound | Research Finding |
| Structural | Alkyl Chain Length | C13 chain | Increased alkyl chain length generally correlates with decreased EC50 (higher toxicity). |
| Structural | Ethoxylate Chain Length | 1 EO unit | The number of ethoxylate units influences water solubility and bioavailability. |
| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | High value due to long alkyl chain | A primary factor in predicting bioaccumulation and toxicity in aquatic organisms. |
| Topological | Molecular Connectivity Indices | Describes branching and size | Used to refine predictions of biological activity. |
These studies show that the biological and environmental effects of alcohol ethoxylates are closely tied to their molecular structure. researchgate.net
Elucidation of Adsorption Mechanisms
The adsorption of surfactants onto solid surfaces is a critical process in applications such as detergency, enhanced oil recovery, and formulation science. As a non-ionic surfactant, this compound's adsorption behavior is governed by the interplay between its hydrophobic tail and hydrophilic head.
The mechanism of adsorption for alcohol ethoxylates on surfaces like sandstone or silica (B1680970) involves several interactions:
Hydrogen Bonding: The oxygen atom in the ethoxy group can form hydrogen bonds with hydroxyl groups (e.g., silanol (B1196071) groups on silica) present on the surface. This is a primary interaction for the hydrophilic part of the molecule. nih.gov
Van der Waals Forces: The long, hydrophobic tridecyl chain interacts with non-polar parts of the surface via weaker van der Waals forces. nih.gov
The adsorption process typically proceeds in stages. Initially, individual surfactant molecules adsorb onto the surface. As the concentration of the surfactant in the solution increases, these adsorbed molecules can form surface aggregates known as hemimicelles. nih.gov At higher concentrations, a complete monolayer may form, and in some cases, multilayer adsorption can occur. nih.gov
Research on non-ionic surfactants has shown that the degree of ethoxylation significantly impacts adsorption. Surfactants with fewer ethylene (B1197577) oxide (EO) groups tend to have higher adsorption capacities. nih.gov This is because molecules with smaller hydrophilic heads are less soluble in the aqueous phase and have a greater affinity for the surface. nih.gov Given that this compound has only a single EO unit, it would be expected to adsorb strongly onto surfaces from an aqueous solution. Adsorption isotherm models, such as the Langmuir or Redlich-Peterson models, are often used to describe the equilibrium and suggest that the process can be a combination of monolayer and multilayer adsorption. nih.gov
The table below outlines the key factors that influence the adsorption of alcohol ethoxylates.
| Influencing Factor | Description | Effect on this compound |
| Degree of Ethoxylation | The number of ethylene oxide units in the hydrophilic head. | With only one EO unit, it is expected to have a high adsorption capacity. nih.gov |
| Alkyl Chain Length | The length of the hydrophobic tail. | The C13 chain provides a strong hydrophobic driving force for adsorption. |
| Surface Type | The chemical nature of the solid substrate (e.g., hydrophilic, hydrophobic). | Adsorbs on hydrophilic surfaces via hydrogen bonding and on hydrophobic surfaces via van der Waals interactions. |
| Surfactant Concentration | The amount of surfactant in the bulk solution. | Adsorption increases with concentration up to a saturation point (critical micelle concentration). |
| Temperature | System temperature. | Can affect both the solubility of the surfactant and the energetics of adsorption. |
Advanced Research Directions and Emerging Applications
Exploration of Novel Derivatives and Analogues
Researchers are actively investigating the synthesis of new derivatives and analogues of 2-(Tridecyloxy)ethanol to tailor its properties for specific applications. By modifying its chemical structure, scientists aim to enhance its performance as a surfactant, emulsifier, or solvent. This includes the introduction of different functional groups or altering the length of its hydrophobic or hydrophilic chains. For instance, the creation of derivatives like 2,3-diarylbenzopyrans is being explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Similarly, research into 2-furanone derivatives, which can be synthesized from various chemical precursors, is showing promise in the development of new anti-inflammatory agents. nih.gov
Integration into Multi-component Systems for Enhanced Performance
The utility of this compound is significantly amplified when it is integrated into multi-component systems. Its amphiphilic nature makes it a valuable component in the formulation of microemulsions, nanoemulsions, and other complex fluid systems. These systems are of great interest for their potential applications in drug delivery, enhanced oil recovery, and advanced materials science. The interaction of this compound with other surfactants, co-surfactants, and polymers can lead to synergistic effects, resulting in systems with superior stability and performance characteristics.
Sustainable Synthesis and Green Chemistry Approaches in Production
In line with the growing emphasis on environmental stewardship, a significant area of research is dedicated to developing sustainable and green methods for the production of this compound. rsc.org Traditional synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Modern approaches focus on the principles of green chemistry, such as the use of renewable feedstocks, environmentally benign solvents like ethanol (B145695) and 2,2,2-trifluoroethanol, and energy-efficient processes. researchgate.netresearchgate.net Researchers are exploring biocatalysis and other innovative catalytic systems to create more sustainable and economically viable production pathways. rsc.org The use of natural catalysts, such as lemon juice, under concentrated solar radiation is one such novel approach being investigated for related chemical syntheses. nih.gov These green methodologies aim to minimize waste, reduce energy consumption, and utilize safer substances. nih.gov
Interdisciplinary Research Opportunities
The unique properties of this compound are creating exciting opportunities for interdisciplinary research. Its potential applications are being explored in fields ranging from materials science and nanotechnology to biomedical engineering. For example, its surfactant properties are being harnessed in the development of novel drug delivery systems and for the stabilization of nanoparticles. The collaborative nature of this research, which often involves experts from diverse fields such as chemistry, biology, and engineering, is crucial for unlocking the full potential of this versatile compound. nih.gov
Methodological Advancements for Characterization and Analysis
The development of advanced analytical techniques is paramount for the detailed characterization of this compound and its formulations.
Development of Advanced Spectroscopic and Chromatographic Techniques
Sophisticated analytical methods are essential for understanding the structure-property relationships of this compound and its derivatives. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used for its analysis. sigmaaldrich.comsielc.com Researchers are continuously working on improving these methods to achieve higher sensitivity, better resolution, and faster analysis times. For instance, specialized HPLC columns, like the Newcrom R1, have been developed for the separation of related compounds under simple mobile phase conditions. sielc.com Furthermore, advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the detailed molecular structure and dynamics of these compounds in various environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
